molecular formula C7H10N2O B6195313 (5,6-dimethylpyridazin-3-yl)methanol CAS No. 2731011-07-5

(5,6-dimethylpyridazin-3-yl)methanol

Cat. No.: B6195313
CAS No.: 2731011-07-5
M. Wt: 138.2
InChI Key:
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Description

(5,6-Dimethylpyridazin-3-yl)methanol is a heterocyclic compound that features a pyridazine ring substituted with two methyl groups at positions 5 and 6, and a methanol group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dimethylpyridazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyridazine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 3-position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyridazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methyl groups and the methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5,6-dimethylpyridazin-3-yl)carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5,6-Dimethylpyridazin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5,6-dimethylpyridazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound without the methyl and methanol substitutions.

    (5,6-Dimethylpyridazin-3-yl)carboxylic acid: An oxidized derivative of (5,6-dimethylpyridazin-3-yl)methanol.

    (5,6-Dimethylpyridazin-3-yl)amine: A derivative with an amine group instead of the methanol group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5,6-dimethylpyridazin-3-yl)methanol involves the conversion of 3,6-dimethyl-1,2-dihydropyridazine-4(5H)-one to the desired product through a series of chemical reactions.", "Starting Materials": [ "3,6-dimethyl-1,2-dihydropyridazine-4(5H)-one", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Reduction of 3,6-dimethyl-1,2-dihydropyridazine-4(5H)-one with sodium borohydride in methanol to form 3,6-dimethylpyridazine-4(5H)-one.", "Step 2: Treatment of 3,6-dimethylpyridazine-4(5H)-one with hydrochloric acid to form 5,6-dimethylpyridazin-3-ol.", "Step 3: Conversion of 5,6-dimethylpyridazin-3-ol to (5,6-dimethylpyridazin-3-yl)methanol by reaction with sodium hydroxide and acetic anhydride in pyridine." ] }

CAS No.

2731011-07-5

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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